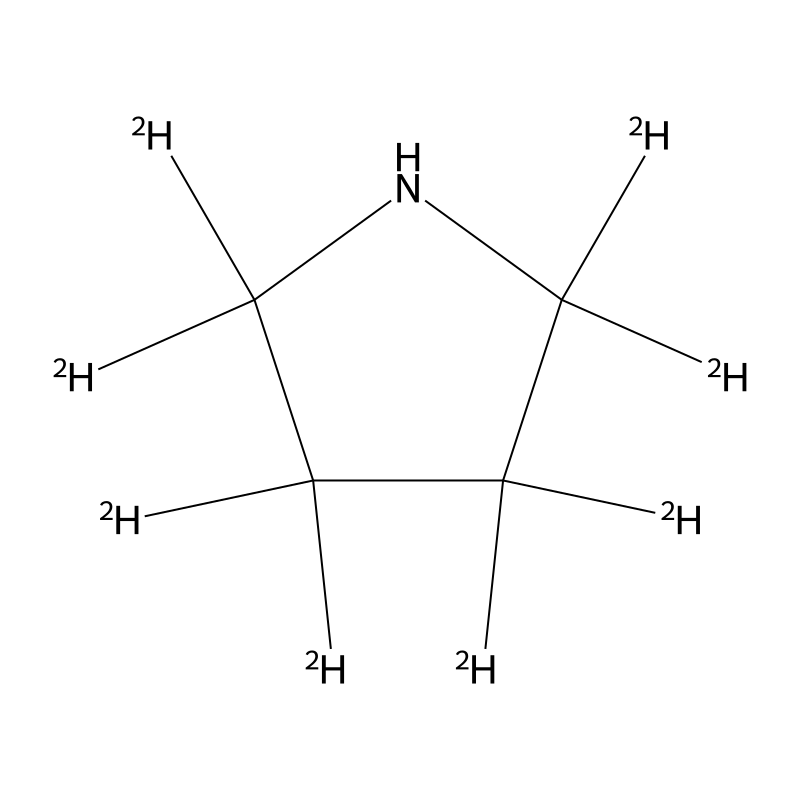Pyrrolidine-2,2,3,3,4,4,5,5-d8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Isotope Labeling Studies
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a valuable tool in isotope labeling studies. Deuterium, a stable isotope of hydrogen denoted by the symbol "D", is incorporated into all eight hydrogen atoms of the molecule. This allows researchers to track the movement and fate of the molecule within a system due to the different physical properties of deuterium compared to hydrogen.
For example, researchers can use Pyrrolidine-2,2,3,3,4,4,5,5-d8 to study the metabolism of pyrrolidine-containing compounds in living organisms. By tracing the deuterium label through metabolic pathways, scientists can gain insights into the breakdown and utilization of these molecules .
NMR Spectroscopy
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is also used in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different spin than hydrogen, which affects the signals observed in NMR spectra. By replacing hydrogen atoms with deuterium, researchers can simplify complex spectra and improve signal resolution, allowing for more accurate identification and characterization of other molecules present in the sample.
Furthermore, the specific deuterium labeling pattern of Pyrrolidine-2,2,3,3,4,4,5,5-d8 can be used to assign specific signals to individual atoms or functional groups within the molecule, aiding in detailed structural analysis .
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated form of pyrrolidine, a five-membered saturated heterocyclic compound containing one nitrogen atom. Its molecular formula is C4D8HN and it has a molecular weight of approximately 79.17 g/mol. The compound is notable for its isotopic labeling with deuterium at specific positions (2, 3, 4, and 5), which makes it useful in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to the distinct signals produced by deuterium compared to hydrogen .
Pyrrolidine-d8 itself does not have a specific mechanism of action. Its primary function is as an internal standard in NMR spectroscopy. The deuterium atoms provide a reference point for chemical shift measurements, aiding in the analysis of surrounding molecules.
- Pyrrolidine-d8 is likely to share similar hazards with unlabeled pyrrolidine:
- Flammability: Pyrrolidine is flammable and can ignite readily.
- Toxicity: Pyrrolidine is harmful if swallowed or inhaled and can cause skin and eye irritation.
- Specific data on the toxicity of Pyrrolidine-d8 might be limited, but due to the similar structure, it is advisable to handle it with caution using appropriate personal protective equipment (PPE).
- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
- Cyclization Reactions: It can participate in cyclization to form more complex heterocycles.
- Hydrogenation Reactions: As a saturated compound, it may undergo hydrogenation under certain conditions.
The presence of deuterium alters the kinetics and thermodynamics of these reactions slightly compared to its non-deuterated counterpart .
Pyrrolidine-2,2,3,3,4,4,5,5-d8 can be synthesized through several methods:
- Deuterated Amine Synthesis: This involves the reaction of deuterated precursors with amines under controlled conditions.
- Reduction of Pyrrole Derivatives: Deuterated reagents can be used to reduce pyrrole derivatives to yield pyrrolidine.
- Cyclization Reactions: Utilizing deuterated starting materials in cyclization reactions can yield the desired product.
The choice of method often depends on the availability of starting materials and the desired purity of the final product .
Pyrrolidine-2,2,3,3,4,4,5,5-d8 has several applications:
- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling makes it valuable for NMR studies.
- Mass Spectrometry: The compound is used as a standard or internal reference in mass spectrometric analyses.
- Pharmaceutical Research: It serves as an intermediate in the synthesis of bioactive compounds.
These applications leverage its distinct properties due to deuteration .
Interaction studies involving Pyrrolidine-2,2,3,3,4,4,5,5-d8 focus on its behavior in biological systems and its interactions with other molecules. Key areas include:
- Metabolic Pathways: Understanding how this compound is processed in biological systems can provide insights into drug metabolism.
- Binding Studies: Investigating how it interacts with receptors or enzymes can reveal potential pharmacological effects.
Such studies often utilize techniques like NMR and mass spectrometry to track interactions at a molecular level .
Pyrrolidine-2,2,3,3,4,4,5,5-d8 shares structural similarities with various other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyrrolidine | C4H9N | Non-deuterated form; widely studied for biological activity. |
| 1-Methylpyrrolidine | C5H11N | Contains a methyl group; used in organic synthesis. |
| N-Methylpyrrolidine | C5H11N | Methyl substitution on nitrogen; exhibits different reactivity. |
| 2-Pyrrolidinone | C4H7NO | Contains a carbonyl group; used in pharmaceuticals. |
Pyrrolidine-2,2,3,3,4,4,5,5-d8's uniqueness lies in its isotopic labeling which allows for precise tracking and analysis in biochemical studies compared to these similar compounds .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant






